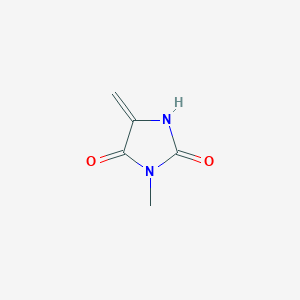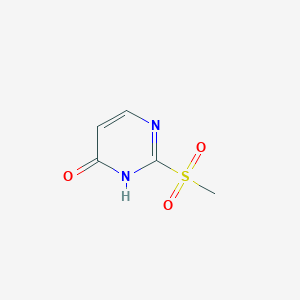
1,4-Diisopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diisopropylpiperazine: is an organic compound that belongs to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is specifically substituted with isopropyl groups at the 1 and 4 positions of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diisopropylpiperazine can be synthesized through several methods. One common method involves the alkylation of piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and isopropyl halides (e.g., isopropyl bromide or isopropyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the alkylation process.
Products: The primary product is this compound, along with some side products depending on the reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1,4-Diisopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and nucleophiles are typically used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
科学的研究の応用
1,4-Diisopropylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other piperazine derivatives.
作用機序
The mechanism of action of 1,4-Diisopropylpiperazine depends on its specific application. In general, piperazine derivatives can interact with various molecular targets, including receptors and enzymes. The presence of isopropyl groups may influence the compound’s binding affinity and selectivity for these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Piperazine: The parent compound, which lacks the isopropyl substitutions.
1,4-Dimethylpiperazine: Similar structure but with methyl groups instead of isopropyl groups.
1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness: 1,4-Diisopropylpiperazine is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties compared to other piperazine derivatives.
特性
CAS番号 |
21943-18-0 |
|---|---|
分子式 |
C10H22N2 |
分子量 |
170.30 g/mol |
IUPAC名 |
1,4-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-5-7-12(8-6-11)10(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
NZIWCJIMKAWXAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


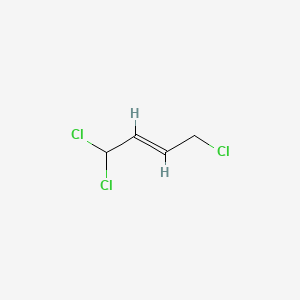

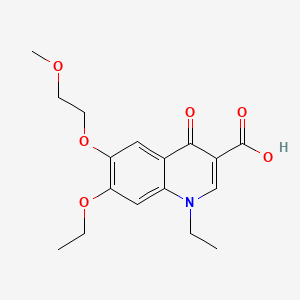
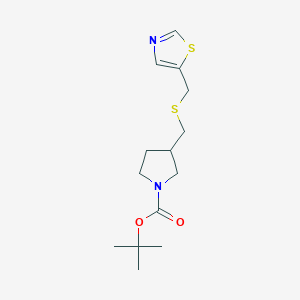
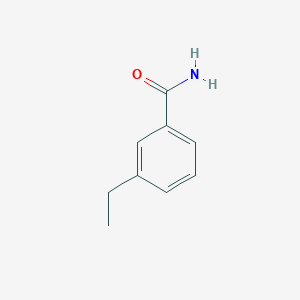
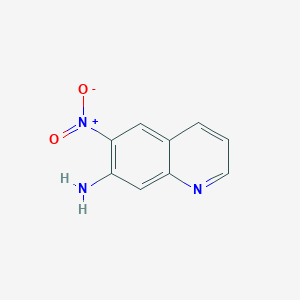
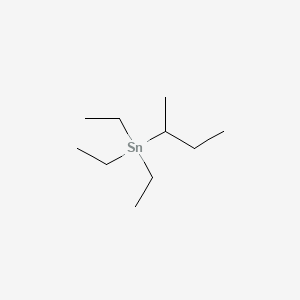
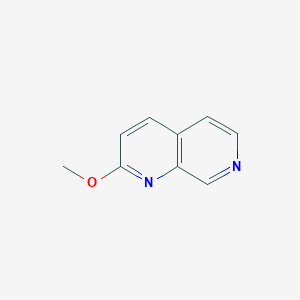
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

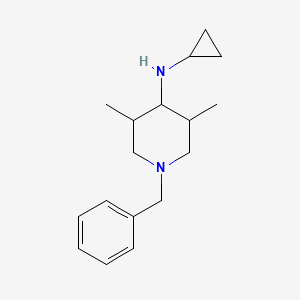
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)
